molecular formula C15H10N2O B1293447 2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde CAS No. 915919-99-2

2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde

Cat. No. B1293447
M. Wt: 234.25 g/mol
InChI Key: PEPUDGUDPHYAEY-UHFFFAOYSA-N
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Description

The compound "2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde" is a pyrimidine derivative that incorporates a naphthalene moiety. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The naphthalene group is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, which contributes to the compound's aromaticity and potential chemical reactivity.

Synthesis Analysis

The synthesis of related naphthalene-pyrimidine derivatives has been reported using various methods. For instance, a green approach for synthesizing spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives involves a one-pot three-component condensation reaction using DBU as a catalyst . Similarly, a Mannich condensation reaction was used to synthesize 1-(pyridin-2-yl amino)methyl naphthalene-2-ol, starting from 2-aminopyridine, naphthalene-2-ol, and formaldehyde . These methods highlight the versatility of synthetic approaches for creating naphthalene-pyrimidine compounds.

Molecular Structure Analysis

The molecular structure of naphthalene-pyrimidine derivatives has been elucidated using various spectroscopic techniques. X-ray crystallographic studies have confirmed the structures of some derivatives, revealing intermolecular and intramolecular hydrogen bonding within the crystal lattice . In another study, the crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives showed the pyrimidine ring inclined to the naphthalene ring system, indicating the potential for diverse molecular conformations .

Chemical Reactions Analysis

The reactivity of naphthalene-pyrimidine compounds can be quite diverse. For example, rhodium-catalyzed cascade reactions have been used to synthesize naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes and cyclic α-diazo-1,3-diketones, demonstrating the potential for C–H bond functionalization and ring annulation . This indicates that the naphthalene-pyrimidine core can undergo complex transformations under catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-pyrimidine derivatives can be characterized using various analytical techniques. Spectroscopic documentation, including FT-IR, UV-Visible, NMR, and TG/DSC analysis, provides insights into the structural and thermal properties of these compounds . Density functional theory (DFT) calculations and molecular docking studies have also been employed to predict the electronic, structural, and interaction properties of these molecules, which can be useful for understanding their potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis of Novel Compounds

2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde and related compounds have been used in the synthesis of diverse novel compounds. For instance, novel naphthopyranoisoxazoles and naphthopyranoisoxazolines were synthesized using related naphthalene carbaldehyde oximes, showcasing the potential of these compounds in developing new chemical entities (Liaskopoulos et al., 2008).

Synthesis of Azines

Reactions involving similar pyrimidine-5-carbaldehyde compounds have been utilized in the synthesis of condensed azines, indicating its role in creating complex molecular structures with potential applications (Bakulina et al., 2014).

Creation of Benzazepine Derivatives

2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde derivatives have been used in the synthesis of 2-benzazepino[4,5-a]naphthalene derivatives, demonstrating the versatility of this compound in synthesizing diverse heterocyclic structures (Novák et al., 2010).

Catalysis and Ligand Synthesis

Some derivatives of this compound have been used in catalysis, like in the synthesis of pyridinium salts with significant solvatochromism, highlighting its potential in developing catalytic agents and ligands (Pozharskii et al., 2006).

Antibacterial and Antifungal Activities

Derivatives of 2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde have been investigated for their antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals (Patel & Patel, 2017).

Safety And Hazards

The safety information available indicates that 2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde should be handled with caution. The compound has a signal word of “Warning” and hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .

Future Directions

While specific future directions for 2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde are not mentioned in the available resources, pyrimidine derivatives in general have been the focus of research due to their wide range of pharmacological activities . These compounds are being explored for potential therapeutic applications in various fields of medicine .

properties

IUPAC Name

2-naphthalen-2-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c18-10-11-8-16-15(17-9-11)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPUDGUDPHYAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649829
Record name 2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde

CAS RN

915919-99-2
Record name 2-(2-Naphthalenyl)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915919-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OV Maltsev, R Rausch, ZJ Quan… - European Journal of …, 2014 - Wiley Online Library
A two‐step synthesis of 2‐arylpyrimidine‐5‐carbaldehydes, which are of relevance as substrates for Soai's asymmetric autocatalysis, was realized by exploiting a hidden threefold …

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